Uralenolide
Description
Uralenolide (C₃₀H₄₄O₄; molecular weight: 468.668 g/mol; CAS 111150-27-7) is a triterpenoid saponin aglycone isolated from the roots of Glycyrrhiza uralensis (licorice) . Its IUPAC name, (1R,2R,5S,6R,10S,11S,14S,21R)-11-hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.0²,¹⁹.0⁵,¹⁸.0⁶,¹⁵.0⁹,¹⁴]tetracosa-16,18-dien-22-one, reflects its complex polycyclic structure with six fused rings, methyl groups at C-10 and C-13, and a gamma-lactone moiety . While its biosynthetic pathway and structural features are well-documented, its biological activities (e.g., anti-inflammatory, cytotoxic) remain underexplored in the provided literature .
Properties
CAS No. |
111150-27-7 |
|---|---|
Molecular Formula |
C30H44O4 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one |
InChI |
InChI=1S/C30H44O4/c1-25-15-19-18-7-8-21-27(3)11-10-22(32)28(4,17-31)20(27)9-12-30(21,6)29(18,5)14-13-26(19,2)23(16-25)34-24(25)33/h7-8,20-23,31-32H,9-17H2,1-6H3/t20-,21-,22+,23+,25+,26-,27+,28-,29-,30-/m1/s1 |
InChI Key |
RIARKSMMKCXBML-MTKVKGGCSA-N |
SMILES |
CC12CCC(C(C1CCC3(C2C=CC4=C5CC6(CC(C5(CCC43C)C)OC6=O)C)C)(C)CO)O |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5C[C@]6(C[C@@H]([C@@]5(CC[C@]43C)C)OC6=O)C)C)(C)CO)O |
Canonical SMILES |
CC12CCC(C(C1CCC3(C2C=CC4=C5CC6(CC(C5(CCC43C)C)OC6=O)C)C)(C)CO)O |
Synonyms |
uralenolide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including cyclization reactions to form the hexacyclic core and subsequent functionalization to introduce the hydroxyl and hydroxymethyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce secondary or tertiary alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Related Compounds
Key Observations:
Structural Complexity: this compound’s hexacyclic framework distinguishes it from pentacyclic analogs like Esculentic acid and glycyrrhetinic acid derivatives.
Lipophilicity: this compound’s logP (4.85) suggests higher lipophilicity than Citroside A (inferred from its glycoside structure) but lower than Esculentic acid (predicted higher logP due to larger size and carboxyl group) .
Biosynthetic Context: Unlike Citroside A, which is linked to fruit softening in peaches, this compound is associated with plant defense mechanisms in licorice, as seen in other triterpenoid saponins .
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